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Compound of Interest

Compound Name:
(-)-1,4-Di-O-tosyl-2,3-O-

isopropylidene-L-threitol

Cat. No.: B147110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of threitol-derived crown

ethers as catalysts in phase transfer catalysis (PTC), with a focus on their application in

asymmetric synthesis. Detailed experimental protocols for the synthesis of the catalysts and

their use in key reactions are provided, along with quantitative data to facilitate comparison and

application in research and development.

Introduction
Chiral crown ethers derived from L-threitol, a C4-chiral diol readily available from L-tartaric acid,

have emerged as powerful catalysts in asymmetric phase transfer catalysis. These

macrocycles create a chiral environment that enables the stereoselective transformation of

prochiral substrates, leading to the synthesis of enantioenriched products. Their applications

are particularly notable in carbon-carbon bond-forming reactions, such as Michael additions

and cyclopropanations, which are fundamental transformations in the synthesis of

pharmaceuticals and other fine chemicals. The threitol backbone provides a rigid and well-

defined chiral scaffold, influencing the stereochemical outcome of the catalyzed reactions.
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Applications in Asymmetric Phase Transfer
Catalysis
Threitol-derived crown ethers, particularly monoaza-15-crown-5 lariat ethers, have

demonstrated high efficiency and enantioselectivity in several key asymmetric reactions under

mild, biphasic (solid-liquid or liquid-liquid) conditions.[1][2]

Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of

organic synthesis. Threitol-derived crown ethers catalyze the asymmetric Michael addition of

various carbon nucleophiles, affording chiral adducts with high enantiomeric excess (ee).

1. Addition of 2-Nitropropane to Chalcones:

Threitol-based crown ethers have been successfully employed as catalysts in the asymmetric

Michael addition of 2-nitropropane to trans-chalcone, yielding the corresponding chiral 1,3-

diphenyl-4-methyl-4-nitropentan-1-one with good enantioselectivity.[1]

2. Addition of Diethyl Acetamidomalonate to β-Nitrostyrene:

Another significant application is the enantioselective addition of diethyl acetamidomalonate to

β-nitrostyrene. This reaction provides access to chiral β-substituted α-amino acids, which are

valuable building blocks in medicinal chemistry. The use of threitol-derived crown ethers as

catalysts has resulted in excellent yields and high enantioselectivities.[1]

Asymmetric Cyclopropanation
The synthesis of chiral cyclopropanes is of great interest due to their prevalence in biologically

active molecules. Threitol-derived crown ethers have been shown to be effective catalysts in

the asymmetric cyclopropanation of electron-deficient alkenes.

Michael-Initiated Ring Closure (MIRC) of Chalcones and Benzylidene-malononitriles:

The reaction of diethyl bromomalonate with chalcones and benzylidene-malononitriles under

phase transfer conditions, catalyzed by threitol-derived crown ethers, proceeds via a Michael-
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initiated ring closure (MIRC) mechanism to afford chiral cyclopropane diesters in good yields

and with high enantioselectivity.[1]

Data Presentation
The following tables summarize the quantitative data for the application of various L-threitol-

derived monoaza-15-crown-5 ethers in asymmetric phase transfer catalysis.

Table 1: Asymmetric Michael Addition of 2-Nitropropane to trans-Chalcone

Catalyst
(Structure)

Solvent Base Time (h) Yield (%) ee (%)

L-Threitol-

derived

monoaza-15-

crown-5

(benzyl

protected)

Toluene K₂CO₃ (solid) 24 85 90

Table 2: Asymmetric Michael Addition of Diethyl Acetamidomalonate to β-Nitrostyrene

Catalyst
(Structure)

Solvent Base Time (h) Yield (%) ee (%)

L-Threitol-

derived

monoaza-15-

crown-5

(benzyl

protected)

CH₂Cl₂ K₂CO₃ (solid) 48 92 95

Table 3: Asymmetric Cyclopropanation of Chalcone with Diethyl Bromomalonate
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Catalyst
(Structure)

Solvent Base Time (h) Yield (%) ee (%)

L-Threitol-

derived

monoaza-15-

crown-5

(benzyl

protected)

Toluene
K₂CO₃ (50%

aq.)
72 78 99

Experimental Protocols
Protocol 1: Synthesis of 1,4-Di-O-benzyl-L-threitol
(Catalyst Precursor)
This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

L-Tartaric acid

2,2-Dimethoxypropane

Methanol

p-Toluenesulfonic acid monohydrate

Cyclohexane

Anhydrous potassium carbonate

Lithium aluminum hydride (LAH)

Diethyl ether

Sodium hydroxide

Sodium hydride (NaH), 60% dispersion in mineral oil
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Tetrahydrofuran (THF), anhydrous

Benzyl bromide

Procedure:

Step A: Dimethyl 2,3-O-isopropylidene-L-tartrate

In a 1-L round-bottomed flask, combine L-tartaric acid (101 g, 0.673 mol), 2,2-

dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid

monohydrate (0.4 g, 2.1 mmol).

Warm the mixture on a steam bath until a homogeneous solution is obtained.

Add additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL).

Fit the flask with a distillation head and heat to reflux to remove the acetone-cyclohexane

and methanol-cyclohexane azeotropes.

Cool the mixture to room temperature, add anhydrous potassium carbonate (1 g), and stir

until the color abates.

Remove volatile materials under reduced pressure. The residue is dimethyl 2,3-O-

isopropylidene-L-tartrate.

Step B: 2,3-O-Isopropylidene-L-threitol

In a dry 2-L three-necked flask, suspend lithium aluminum hydride (36 g, 0.95 mol) in diethyl

ether (600 mL) under an argon atmosphere.

Heat the mixture to reflux for 30 minutes.

Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g,

0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

Resume heating and reflux for an additional 3 hours.
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Cool the mixture to 0-5 °C and cautiously quench with water (36 mL), followed by 4 N

sodium hydroxide solution (36 mL), and then water (112 mL).

Stir the mixture at room temperature until the gray color disappears.

Filter the solids and wash with diethyl ether. Dry the combined filtrate over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.

Step C: 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

Wash sodium hydride (60% dispersion, ~0.7 mol) with hexanes to remove the mineral oil and

suspend it in anhydrous THF (250 mL) under argon.

Add a solution of 2,3-O-isopropylidene-L-threitol (55 g, 0.34 mol) in anhydrous THF (250 mL)

dropwise at room temperature.

Add benzyl bromide (91 mL, 0.76 mol) dropwise.

Stir the mixture for 12 hours at room temperature, then heat at reflux for 2 hours.

Cool the reaction in an ice bath and quench with water.

Remove THF under reduced pressure. Dilute the residue with water and extract with diethyl

ether.

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and

concentrate to give the crude product.

Step D: 1,4-Di-O-benzyl-L-threitol

Dissolve the crude ketal from the previous step in methanol (300 mL).

Add 0.5 N hydrochloric acid (30 mL) and heat to reflux.

Slowly distill off acetone and methanol.
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Add more methanol (50 mL) and 0.5 N hydrochloric acid (20 mL) and keep the mixture at

room temperature until hydrolysis is complete (monitored by TLC).

Dilute with saturated sodium bicarbonate solution and extract with diethyl ether.

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the

solvent to yield 1,4-di-O-benzyl-L-threitol.

Protocol 2: Synthesis of L-Threitol-Derived Monoaza-15-
Crown-5 Ether (General Procedure)
Materials:

1,4-Di-O-benzyl-L-threitol

Sodium hydride (NaH), 60% dispersion in mineral oil

N-(2-hydroxyethyl)aza-15-crown-5

Tosyl chloride

Pyridine

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

Step A: Tosylation of N-(2-hydroxyethyl)aza-15-crown-5

Dissolve N-(2-hydroxyethyl)aza-15-crown-5 in pyridine and cool to 0 °C.

Add tosyl chloride portion-wise and stir the reaction at room temperature until completion.

Work up the reaction by pouring it into ice water and extracting with dichloromethane. The

organic layer is washed with HCl and brine, dried, and concentrated to give the tosylated

product.

Step B: Macrocyclization
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In a flame-dried, three-necked flask under argon, suspend sodium hydride in anhydrous

DMF.

Add a solution of 1,4-di-O-benzyl-L-threitol in anhydrous DMF dropwise at 0 °C.

Allow the mixture to warm to room temperature and stir for 1 hour.

Add a solution of the tosylated N-(2-hydroxyethyl)aza-15-crown-5 in anhydrous DMF

dropwise.

Heat the reaction mixture at 80-90 °C overnight.

Cool the reaction, quench with water, and remove the DMF under reduced pressure.

Extract the residue with dichloromethane, wash with water, dry over anhydrous sodium

sulfate, and concentrate.

Purify the crude product by column chromatography on silica gel to afford the L-threitol-

derived monoaza-15-crown-5 ether.

Protocol 3: Asymmetric Michael Addition of 2-
Nitropropane to trans-Chalcone
Materials:

trans-Chalcone

2-Nitropropane

L-Threitol-derived monoaza-15-crown-5 ether (catalyst)

Potassium carbonate (K₂CO₃), anhydrous powder

Toluene, anhydrous

Procedure:
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To a stirred solution of trans-chalcone (1.0 mmol) and the L-threitol-derived crown ether

catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL) under an argon atmosphere, add

2-nitropropane (2.0 mmol).

Add anhydrous potassium carbonate (2.0 mmol).

Stir the resulting suspension vigorously at room temperature for 24 hours.

Monitor the reaction progress by TLC.

Upon completion, filter the reaction mixture through a pad of celite and wash with toluene.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate

gradient) to obtain the Michael adduct.

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 4: Asymmetric Cyclopropanation of Chalcone
with Diethyl Bromomalonate
Materials:

Chalcone

Diethyl bromomalonate

L-Threitol-derived monoaza-15-crown-5 ether (catalyst)

Potassium carbonate (K₂CO₃), 50% aqueous solution

Toluene

Procedure:

In a round-bottomed flask, dissolve the L-threitol-derived crown ether catalyst (0.1 mmol, 10

mol%) and chalcone (1.2 mmol) in toluene (10 mL).
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Add the 50% aqueous solution of potassium carbonate (2 mL).

Stir the biphasic mixture vigorously at room temperature.

Add diethyl bromomalonate (1.0 mmol) dropwise over a period of 1 hour.

Continue vigorous stirring at room temperature for 72 hours.

Monitor the reaction by TLC.

After completion, separate the organic layer.

Extract the aqueous layer with toluene (2 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the cyclopropane

derivative.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations
The following diagrams illustrate the key processes described in these application notes.
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and application of threitol-derived crown

ethers.
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Caption: Generalized catalytic cycle for phase transfer catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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